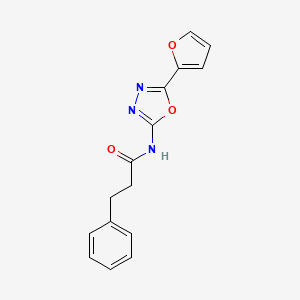

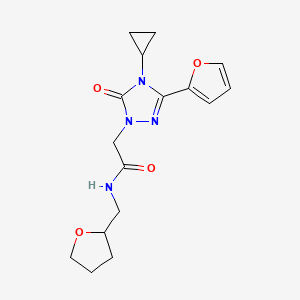

![molecular formula C27H24N4O2S B2656555 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1053079-76-7](/img/structure/B2656555.png)

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

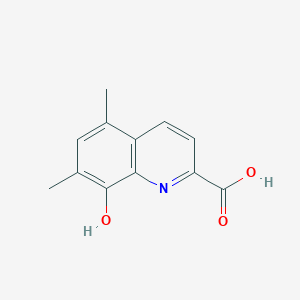

This compound belongs to the class of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives . These derivatives are known for their inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making them potential candidates for cancer drug development .

Synthesis Analysis

The synthesis of these compounds involves a design approach that incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .Molecular Structure Analysis

The molecular structure of this compound includes a 2,3-dihydroimidazo[1,2-c]quinazoline core, which is crucial for its biological activity .Chemical Reactions Analysis

The synthesis of these compounds involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Aplicaciones Científicas De Investigación

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound of interest, have been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown significant broad-spectrum antitumor activity, with some being nearly 1.5–3.0-fold more potent than the positive control, 5-FU. This suggests their potential use in cancer therapy, especially for CNS, renal, breast cancer, and leukemia cell lines (Al-Suwaidan et al., 2016).

Anticonvulsant Activity

Research into 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides has revealed weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. This exploration into quinazolinone derivatives highlights their potential as candidates for further development into anticonvulsant medications (Bunyatyan et al., 2020).

Antimicrobial Activity

A study on novel sulphonamide derivatives, which include compounds structurally similar to the chemical , showed promising antimicrobial activity. This indicates the potential of these compounds in addressing resistant microbial strains and exploring new treatments for infections (Fahim & Ismael, 2019).

Synthesis and Pharmacological Properties

The compound's family has been involved in various chemical reactions to produce new derivatives with potential pharmacological properties. Studies focus on green synthesis methods and molecular docking to predict anticancer effects, emphasizing the environmental and therapeutic importance of these compounds (Laxminarayana et al., 2021).

Mecanismo De Acción

Histone deacetylase (HDAC) inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with phosphatidylinositol 3-kinase (PI3K) inhibitors for the treatment of cancer . This compound, being a dual PI3K/HDAC inhibitor, is expected to work through a similar mechanism.

Propiedades

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O2S/c1-17-12-13-21(18(2)14-17)28-24(32)16-34-27-30-22-11-7-6-10-20(22)25-29-23(26(33)31(25)27)15-19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNFQCYHCDEIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

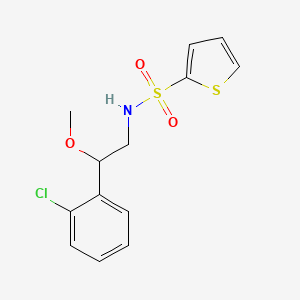

![3-[4-Amino-3-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2656477.png)

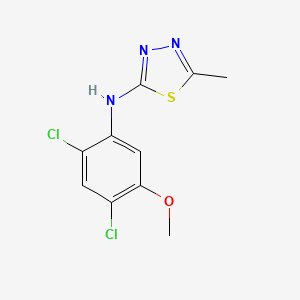

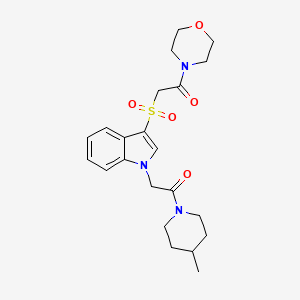

![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656478.png)

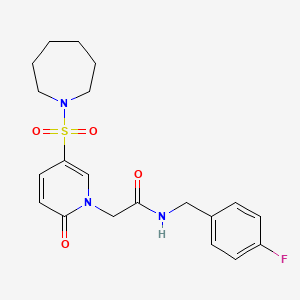

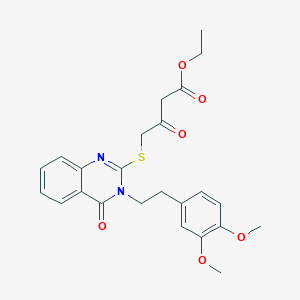

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2656483.png)

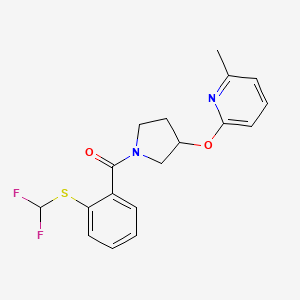

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2656485.png)

![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2656487.png)